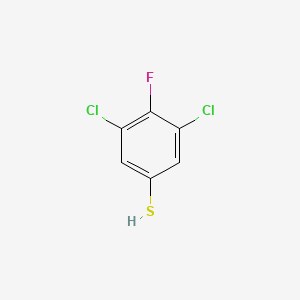
3,5-Dichloro-4-fluorobenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3Cl2FS. It is characterized by the presence of two chlorine atoms, one fluorine atom, and a thiol group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-fluorobenzenethiol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichloro-4-fluoroaniline.
Diazotization: The aniline derivative is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction with copper(I) thiocyanate to introduce the thiol group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the diazotization and Sandmeyer reactions.
Purification: Employing distillation and crystallization techniques to purify the final product.
Safety Measures: Ensuring proper handling and disposal of hazardous chemicals involved in the synthesis.
化学反応の分析
Types of Reactions
3,5-Dichloro-4-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Another oxidation product.
Substituted Derivatives: Products of nucleophilic aromatic substitution.
科学的研究の応用
3,5-Dichloro-4-fluorobenzenethiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 3,5-Dichloro-4-fluorobenzenethiol involves its interaction with various molecular targets:
Thiol Group Reactivity: The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function.
Aromatic Substitution: The chlorine and fluorine atoms can participate in electrophilic aromatic substitution reactions, modifying the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
3,5-Dichloro-4-fluorobromobenzene: Similar structure but with a bromine atom instead of a thiol group.
3,5-Dichloro-4-fluoroaniline: Precursor in the synthesis of 3,5-Dichloro-4-fluorobenzenethiol.
3,5-Dichloro-4-fluorophenol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
This compound is unique due to the presence of both electron-withdrawing groups (chlorine and fluorine) and an electron-donating thiol group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
3,5-dichloro-4-fluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FS/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKRLXQDUDACHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














